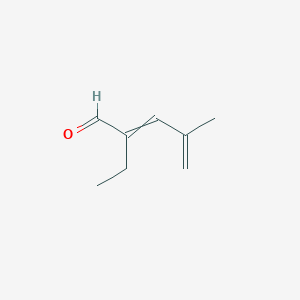
2-Ethyl-4-methylpenta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methylpenta-2,4-dienal is an organic compound with the molecular formula C8H12O. It is a conjugated diene with an aldehyde functional group, characterized by the presence of two double bonds separated by a single bond, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylpenta-2,4-dienal can be achieved through various methods. One common approach involves the aldol condensation of 2-ethyl-4-methylpentanal with an appropriate aldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or recrystallization to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated diene system allows for electrophilic addition reactions, where electrophiles such as halogens can add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 2-Ethyl-4-methylpentanoic acid.
Reduction: 2-Ethyl-4-methylpentanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Ethyl-4-methylpenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylpenta-2,4-dienal involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the aldehyde functional group. The compound can act as both a nucleophile and an electrophile, allowing it to interact with a wide range of molecular targets and pathways. Its reactivity is influenced by the electron density distribution across the conjugated system, which can be modulated by different substituents and reaction conditions.
Comparison with Similar Compounds
2-Ethyl-4-methylpenta-2,4-dienal can be compared with other conjugated dienes and aldehydes:
Similar Compounds: 1,3-butadiene, 2,4-hexadienal, and 2,4-pentadienal.
Uniqueness: The presence of both ethyl and methyl groups in this compound provides unique steric and electronic properties that differentiate it from other similar compounds. These substituents can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
860613-29-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-ethyl-4-methylpenta-2,4-dienal |
InChI |
InChI=1S/C8H12O/c1-4-8(6-9)5-7(2)3/h5-6H,2,4H2,1,3H3 |
InChI Key |
HJSLCZBFYMLENL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


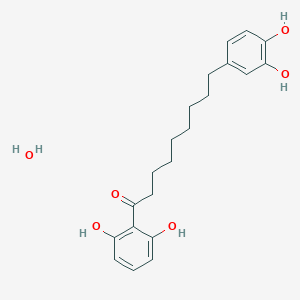


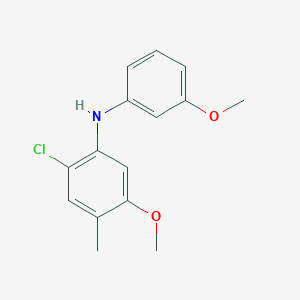
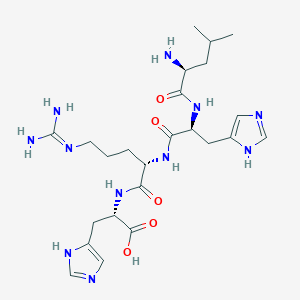

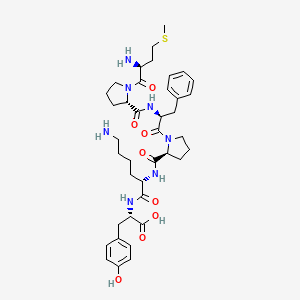
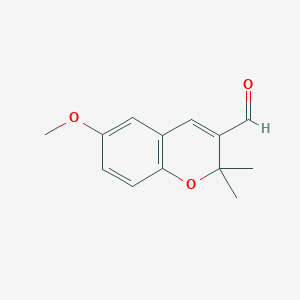
![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
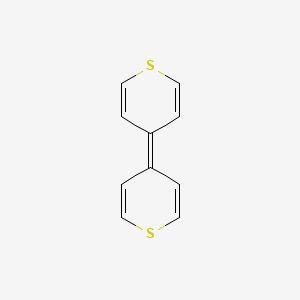
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
